

# Application of CCT365623 in Metastatic Cancer Models: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CCT365623 hydrochloride

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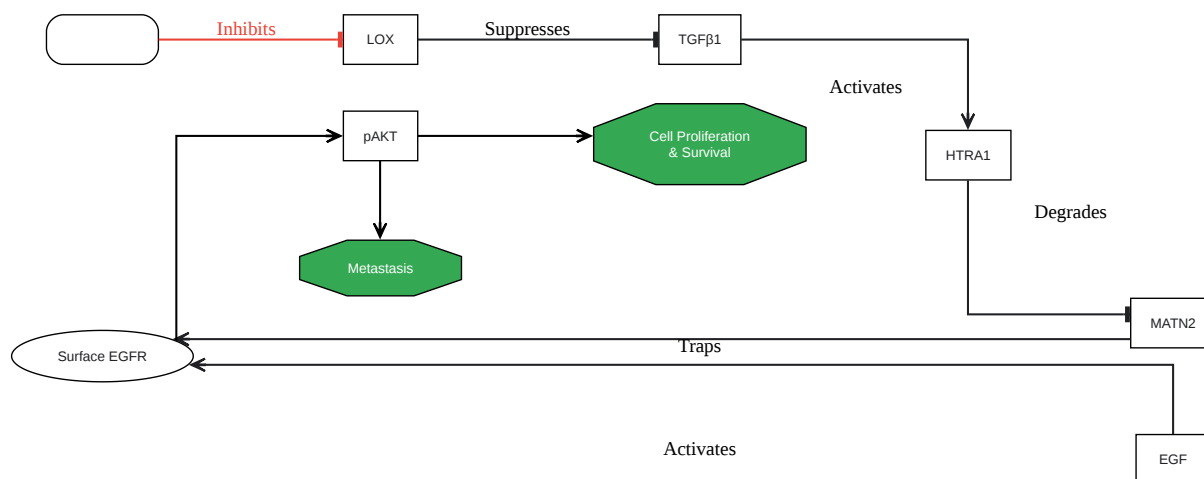
## Introduction

CCT365623 is an orally active and specific inhibitor of Lysyl Oxidase (LOX), a critical enzyme implicated in the progression and metastasis of various cancers.[1][2] Overexpression of LOX is associated with poor clinical outcomes in several cancer types, including breast cancer.[3][4] CCT365623 exerts its anti-cancer effects by disrupting the retention of Epidermal Growth Factor Receptor (EGFR) on the cell surface, thereby attenuating downstream signaling pathways that drive tumor growth and metastasis.[1][5] This document provides detailed application notes and experimental protocols for the use of CCT365623 in preclinical metastatic cancer models.

## Mechanism of Action: The LOX-EGFR Signaling Axis

CCT365623 targets the enzymatic activity of LOX, which plays a pivotal role in remodeling the tumor microenvironment by cross-linking extracellular matrix (ECM) proteins like collagen.[1] Beyond its role in the ECM, LOX influences intracellular signaling. The established mechanism involves the suppression of Transforming Growth Factor-beta 1 (TGFβ1) signaling by LOX. This leads to the reduced activity of the secreted protease HTRA1. Consequently, the expression of Matrilin 2 (MATN2), an EGF-like domain-containing protein, is increased. MATN2 then traps EGFR at the cell surface, enhancing its activation by its ligand, Epidermal Growth Factor (EGF), and promoting tumor progression.[1][5] By inhibiting LOX, CCT365623 reverses

this cascade, leading to decreased EGFR surface retention and subsequent inhibition of tumor growth and metastasis.[1][5]



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**Caption:** CCT365623 inhibits the LOX-EGFR signaling pathway.

## Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of CCT365623.

Table 1: In Vitro Activity of CCT365623

Parameter	Value	Cell Line(s)	Reference
LOX IC <sub>50</sub>	0.89 $\mu$ M	Purified LOX	Tang et al., 2017
Inhibition of LOX in a 3D biosensor system	~5 $\mu$ M	Not specified	Tang et al., 2017
Effect on protein levels (at 5 $\mu$ M)	Decreased surface EGFR, pY1068 EGFR, pAKT, MATN2; Increased pSMAD2	Not specified	Tang et al., 2017

Table 2: In Vivo Efficacy of CCT365623 in MMTV-PyMT Mouse Model

Parameter	Vehicle Control	CCT365623 (70 mg/kg/day)	% Change	Reference
Primary Tumor Volume (mm <sup>3</sup> )				
Day 14	~400	~200	~50% reduction	Tang et al., 2017
Day 21	~800	~400	~50% reduction	Tang et al., 2017
Metastatic Lung Burden (Area %)	~1.5	~0.5	~67% reduction	Tang et al., 2017

Note: The quantitative data for tumor volume and metastatic burden are estimations derived from the graphical representations in the cited literature.

## Experimental Protocols

### In Vitro Assays

#### 1. Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of CCT365623 on the viability of cancer cell lines such as MDA-MB-231 or U87.

- Materials:

- MDA-MB-231 or U87 cells
- DMEM with 10% FBS
- CCT365623 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Procedure:
  - Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
  - Prepare serial dilutions of CCT365623 in culture medium. It is recommended to test a concentration range of 0.1  $\mu$ M to 50  $\mu$ M. Include a vehicle control (DMSO).
  - Replace the medium with the CCT365623-containing medium and incubate for 24-72 hours.
  - Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
  - Add 100  $\mu$ L of solubilization solution and incubate overnight at 37°C.
  - Read the absorbance at 570 nm using a microplate reader.
  - Calculate cell viability as a percentage of the vehicle-treated control.

## 2. Cell Migration and Invasion Assay (Boyden Chamber Assay)

This protocol can be used to assess the effect of CCT365623 on the migratory and invasive potential of cancer cells.

- Materials:
  - MDA-MB-231 cells

- Serum-free DMEM
- DMEM with 10% FBS (as chemoattractant)
- CCT365623
- Boyden chamber inserts (8  $\mu$ m pore size)
- Matrigel (for invasion assay)
- Crystal violet staining solution
- Procedure:
  - For the invasion assay, coat the upper surface of the Boyden chamber inserts with Matrigel and allow it to solidify. For the migration assay, no coating is needed.
  - Starve the MDA-MB-231 cells in serum-free medium for 24 hours.
  - Resuspend the cells in serum-free medium containing various concentrations of CCT365623 (e.g., 1  $\mu$ M, 5  $\mu$ M, 10  $\mu$ M) or vehicle control.
  - Add  $5 \times 10^4$  cells to the upper chamber of each insert.
  - Fill the lower chamber with DMEM containing 10% FBS as a chemoattractant.
  - Incubate for 24 hours at 37°C.
  - Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
  - Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
  - Count the number of stained cells in several fields of view under a microscope.

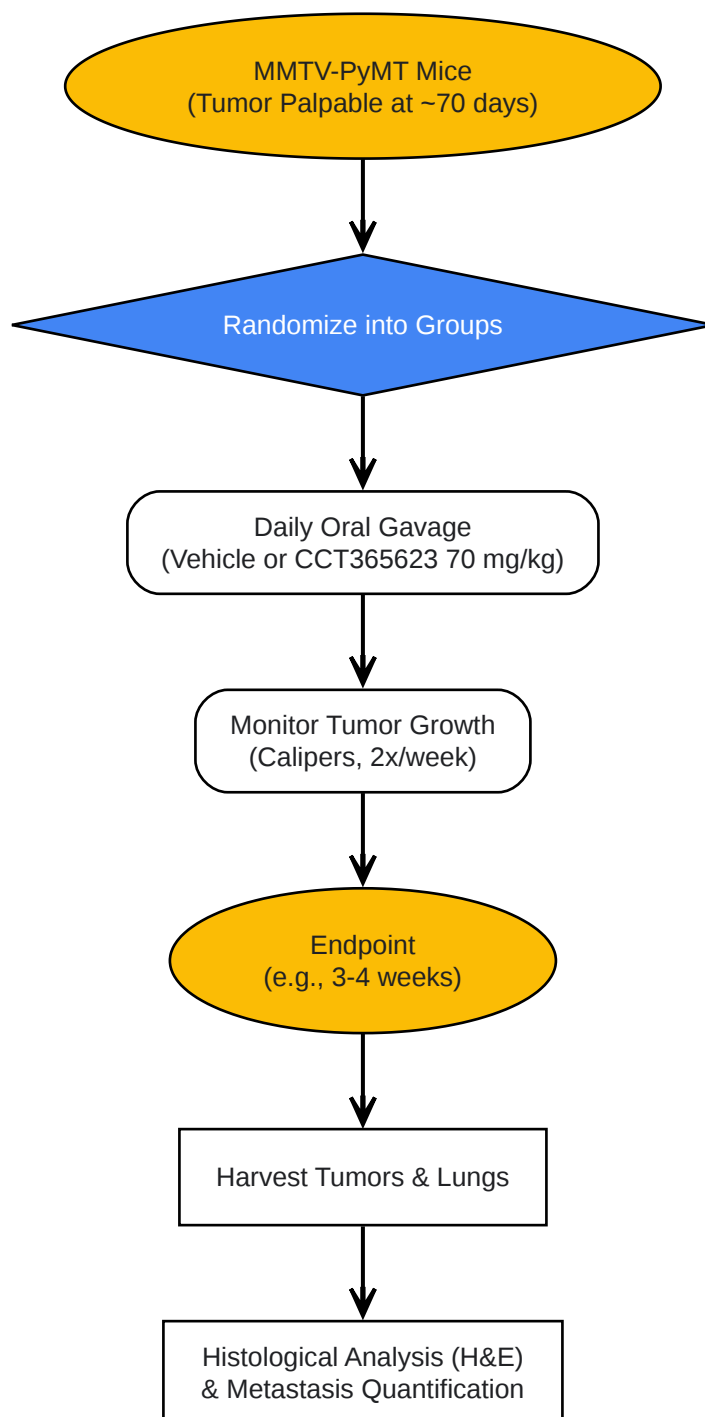
## In Vivo Metastatic Cancer Model

### MMTV-PyMT Spontaneous Breast Cancer Model

This protocol describes the use of CCT365623 in the MMTV-PyMT transgenic mouse model, which develops spontaneous mammary tumors that metastasize to the lungs.

- Animal Model:
  - MMTV-PyMT transgenic mice (FVB/N background)
- CCT365623 Formulation and Administration:
  - Vehicle: While the specific vehicle used in the primary study by Tang et al. (2017) is not detailed, a common vehicle for oral gavage of hydrophobic compounds is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in water.
  - Preparation: Prepare a suspension of CCT365623 in the chosen vehicle at a concentration suitable for the desired dosage.
  - Dosage: 70 mg/kg body weight.
  - Administration: Administer daily via oral gavage.
- Experimental Workflow:
  - Monitor female MMTV-PyMT mice for the development of palpable mammary tumors. Tumors typically become palpable around 70-75 days of age.
  - Once tumors are palpable, randomize the mice into two groups: vehicle control and CCT365623 treatment.
  - Begin daily oral gavage with either vehicle or CCT365623 (70 mg/kg).
  - Measure primary tumor volume twice weekly using calipers (Volume =  $0.5 \times \text{length} \times \text{width}^2$ ).
  - Continue treatment for a predefined period (e.g., 3-4 weeks).
  - At the end of the study, euthanize the mice and harvest the primary tumors and lungs.

- Fix the lungs in formalin, embed in paraffin, and prepare sections for Hematoxylin and Eosin (H&E) staining.
- Quantify the metastatic burden in the lungs by measuring the area of metastatic nodules relative to the total lung area using image analysis software.



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**Caption:** In vivo experimental workflow for CCT365623 in the MMTV-PyMT model.

## Clinical Development Status

As of the latest available information, CCT365623 and its analogs are reported to be undergoing clinical development for the treatment of LOX-driven cancers.[1] However, specific details regarding ongoing or completed clinical trials for CCT365623 are not publicly available in major clinical trial registries. This suggests that the compound may be in the early, preclinical, or non-disclosed phases of clinical investigation.

## Conclusion

CCT365623 is a promising therapeutic agent that targets a key signaling pathway involved in tumor progression and metastasis. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of CCT365623 in relevant preclinical models of metastatic cancer. Further investigation into the clinical potential of this compound is warranted.

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